molecular formula C16H12BrClO4 B12279070 1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione

1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione

Cat. No.: B12279070
M. Wt: 383.6 g/mol
InChI Key: GTVOHZUGFSSRLZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. This compound features two aromatic rings substituted with bromine, chlorine, and methoxy groups, connected by an ethane-1,2-dione (a diketone) linkage. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives, such as 5-bromo-2-methoxybenzene and 5-chloro-2-methoxybenzene.

    Formation of Diketone Linkage: The two aromatic rings are connected via a diketone linkage. This can be achieved through a Friedel-Crafts acylation reaction using a suitable acylating agent like oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The diketone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methoxy-phenyl)-2-(5-fluoro-2-methoxy-phenyl)-ethane-1,2-dione
  • 1-(5-Chloro-2-methoxy-phenyl)-2-(5-iodo-2-methoxy-phenyl)-ethane-1,2-dione

Uniqueness

1-(5-Bromo-2-methoxy-phenyl)-2-(5-chloro-2-methoxy-phenyl)-ethane-1,2-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with methoxy groups, can lead to distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C16H12BrClO4

Molecular Weight

383.6 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-2-(5-chloro-2-methoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C16H12BrClO4/c1-21-13-5-3-9(17)7-11(13)15(19)16(20)12-8-10(18)4-6-14(12)22-2/h3-8H,1-2H3

InChI Key

GTVOHZUGFSSRLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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